TD-198946 -

TD-198946

Catalog Number: EVT-283872
CAS Number:
Molecular Formula: C27H22N4O3S
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TD-198946 is a thienoindazole derivative identified as a potential disease-modifying osteoarthritis drug (DMOAD) candidate []. It promotes chondrogenic differentiation, the process by which stem cells differentiate into cartilage cells, without inducing hypertrophy, the enlargement and abnormal function of cells []. This characteristic makes it a promising candidate for cartilage repair therapies.

Mechanism of Action

TD-198946 primarily exerts its chondrogenic effects by regulating the expression of the Runx1 gene []. Runx1 is a transcription factor found to be downregulated in both mouse and human osteoarthritic cartilage compared to healthy tissue []. The compound's ability to modulate Runx1 expression suggests its potential as a target for developing disease-modifying drugs for osteoarthritis.

Research suggests TD-198946 may also influence the NOTCH3 signaling pathway, contributing to its chondrogenic potential in human synovium-derived stem cells (hSSCs) []. The compound appears to activate NOTCH3 signaling during chondrogenesis, potentially offering a novel strategy for regulating hSSC differentiation into chondrocytes [].

Further research into the comprehensive protein-protein interaction network influenced by TD-198946 is underway to elucidate its mechanism of action fully [, ].

Applications

Cartilage Repair and Osteoarthritis Treatment:

  • In vitro chondrogenic differentiation: TD-198946 demonstrates strong chondrogenic differentiation induction in both cell and metatarsal organ cultures without promoting hypertrophy []. This effect was observed in induced pluripotent stem cell-derived mesenchymal stem/stromal cells (iMSCs) [], and human synovium-derived stem cells (hSSCs) [, ].
  • In vivo cartilage repair: In a surgically induced mouse model of osteoarthritis (OA), intra-articular injections of TD-198946 successfully prevented and repaired articular cartilage degeneration [, ]. Significant improvements were observed even in progressed OA models, with injections beginning 8 weeks post-surgery [].
  • Enhanced glycosaminoglycan synthesis: TD-198946 significantly enhances glycosaminoglycan (GAG) production, particularly hyaluronan, a critical component of cartilage extracellular matrix []. This effect was observed in both hSSCs and nucleus pulposus cells, suggesting potential applications in intervertebral disc degeneration treatment [, ].

Tissue Engineering:

  • Cartilage biofabrication: TD-198946, combined with iPSC-derived mesenchymal stem/stromal cells (iMSCs) induced towards a neural crest cell lineage, facilitates the production of matrix-rich cartilage spheroids []. These spheroids show potential as building blocks for fabricating larger cartilage tissues using techniques like Kenzan Bioprinting [].
  • Cell-sheet technology: When combined with cell-sheet technology, TD-198946 demonstrates potential for cartilage regeneration, though specific details are limited in the provided abstract [].
Future Directions
  • Mechanism of action: While the role of Runx1 and NOTCH3 signaling pathways is identified, a more in-depth understanding of TD-198946's interactions with various molecular targets is crucial. This includes investigating the comprehensive protein-protein interaction network influenced by the compound [, ].

Transforming Growth Factor Beta 3 (TGFβ3)

Relevance: TD-198946 demonstrates synergistic effects with TGFβ3 in promoting chondrogenic differentiation and extracellular matrix production in human synovium-derived stem cells (hSSCs). [] While at higher concentrations, TD-198946 may attenuate TGFβ3-associated chondrocyte differentiation, it promotes aggrecan production even at those higher concentrations. [] This suggests a complex interplay between TD-198946 and TGFβ3 in regulating chondrogenesis.

Bone Morphogenetic Protein 2 (BMP2)

Relevance: When combined with TD-198946 pretreatment, BMP2 enhances chondrogenic potential in hSSCs. [] Notably, the combination of TD-198946 pretreatment, BMP2, and TGFβ3 effectively generates cartilaginous tissue from hSSCs. [] This highlights the potential of using TD-198946 in conjunction with existing growth factors for cartilage regeneration therapies.

NOTCH3 Signal Inhibitor

Relevance: Research indicates that TD-198946 might enhance the chondrogenic potential of hSSCs through the NOTCH3 signaling pathway. [] The administration of a NOTCH signal inhibitor reduces the effect of TD-198946, suggesting that the NOTCH3 pathway is involved in TD-198946's mechanism of action. []

Properties

Product Name

TD-198946

IUPAC Name

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32)

InChI Key

QGAMAWMLTUNPAB-UHFFFAOYSA-N

SMILES

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1

Solubility

Soluble in DMSO

Synonyms

TD-198946; TD 198946; TD198946.

Canonical SMILES

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.